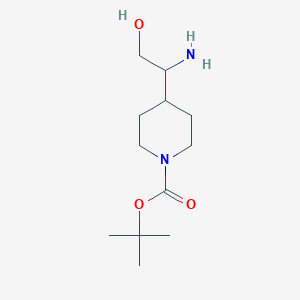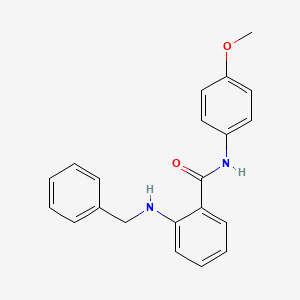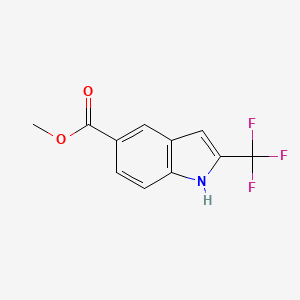
Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate is a chemical compound characterized by its trifluoromethyl group attached to the indole ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
化学反応の分析
Types of Reactions: Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Indole-5-hydroxymethyl derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its effects on various cellular pathways. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: The compound is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
作用機序
The mechanism by which Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 2-(trifluoromethyl)benzoate: Similar structure but lacks the indole ring.
Methyl 2-(trifluoromethyl)indole-3-carboxylate: Similar indole structure but different position of the carboxylate group.
Methyl 2-(trifluoromethyl)indole-4-carboxylate: Similar indole structure but different position of the carboxylate group.
Uniqueness: Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate is unique due to its specific arrangement of the trifluoromethyl group and the carboxylate group on the indole ring, which influences its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
特性
分子式 |
C11H8F3NO2 |
|---|---|
分子量 |
243.18 g/mol |
IUPAC名 |
methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)6-2-3-8-7(4-6)5-9(15-8)11(12,13)14/h2-5,15H,1H3 |
InChIキー |
WAFPRZKUKYKZFS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B15243514.png)
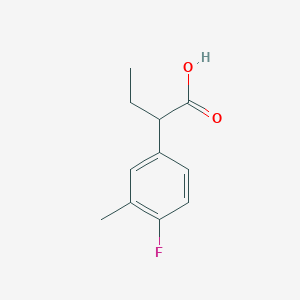
![cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15243525.png)
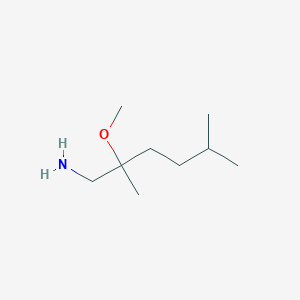
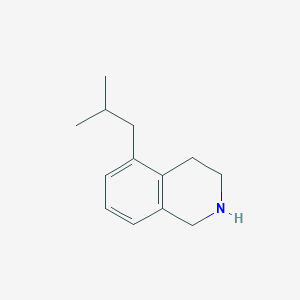
amine](/img/structure/B15243551.png)
![tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15243555.png)
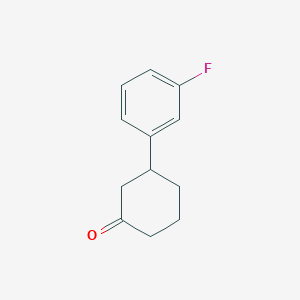
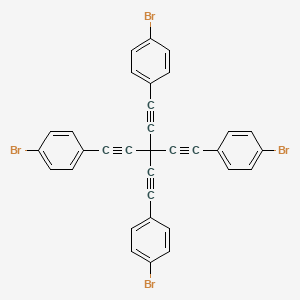
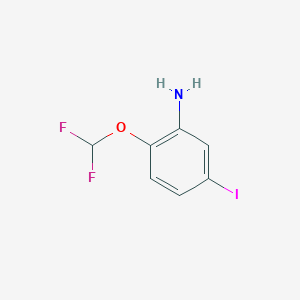

![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
